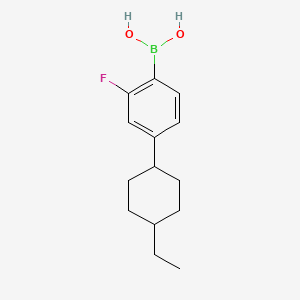

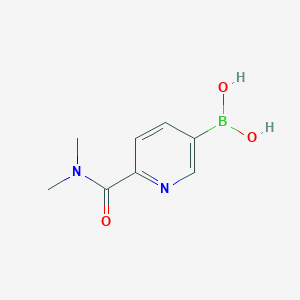

![molecular formula C7H13N3 B3197830 methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine CAS No. 1007459-61-1](/img/structure/B3197830.png)

methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Overview

Description

Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine (MMPE) is an organic compound belonging to the class of compounds known as pyrazolamines. It is a colourless liquid with a pungent odour and is soluble in water and ethanol. MMPE has a wide range of applications in both pharmaceuticals and laboratory experiments. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs, and is also used as a reagent in the manufacture of other organic compounds. In addition, MMPE has been used in research studies as a model compound for understanding the mechanism of action of different drugs.

Scientific Research Applications

Synthesis and Characterization

- Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine and its derivatives have been synthesized and characterized using various spectroscopic methods. These compounds exhibit potential biological activities against breast cancer and microbes. The geometric parameters of the optimized structures are in agreement with the experimental data obtained from X-ray structures (Titi et al., 2020).

Antitumor and Antimicrobial Activities

- Certain pyrazole derivatives, including this compound, have been evaluated for their cytotoxic properties against tumor cell lines, showing pronounced activity. The cytotoxic activity depends strongly on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).

Pharmacological Activity

- A series of 1-arylpyrazoles, closely related to this compound, have been reported as potent σ(1) receptor antagonists. The nature of the pyrazole substituents is crucial for activity, and a basic amine is necessary for receptor pharmacophores (Díaz et al., 2012).

Chemical Properties and Uses

- This compound derivatives have been used as precursors in various chemical reactions, including the synthesis of chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Catalysis

- Pyrazolyl compounds, which include this compound derivatives, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide. These catalysts are active under solvent-free conditions and do not require a co-catalyst (Matiwane et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .

Pharmacokinetics

The compound is likely to be well-absorbed due to its small size and polar nature . Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .

Result of Action

Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and neuroprotective effects .

Action Environment

The action, efficacy, and stability of methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .

properties

IUPAC Name |

N-methyl-1-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8-2)7-4-9-10(3)5-7/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDNTYSILYMRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B3197749.png)

![(E)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B3197756.png)

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/structure/B3197774.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride](/img/structure/B3197784.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B3197793.png)

![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B3197796.png)

![2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol](/img/structure/B3197798.png)